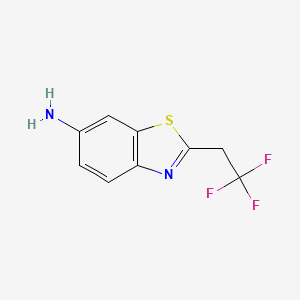

2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2S/c10-9(11,12)4-8-14-6-2-1-5(13)3-7(6)15-8/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBZDVJIAJBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorinated Benzothiazole Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a bicyclic heterocyclic system that has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for optimizing drug-like properties, leading to derivatives with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of fluorinated benzothiazole derivatives, delving into the rationale behind fluorination, prevalent synthetic strategies, diverse biological applications, and key structure-activity relationships. We will explore their mechanisms of action, particularly in oncology, and provide detailed experimental protocols to bridge theory with practical application for professionals in drug discovery and development.

The Fluorine Advantage: Strategic Physicochemical Modulation

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic profile.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—impart significant advantages when incorporated into the benzothiazole scaffold.[1][7][8][9]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Placing a fluorine atom at a potential site of metabolic oxidation can effectively block this pathway, thereby increasing the compound's biological half-life and bioavailability.[6][7][8]

-

Increased Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is also highly lipophilic. This dual nature allows for the fine-tuning of a molecule's lipophilicity (logP). Enhanced lipid solubility often improves a drug's ability to cross biological membranes, leading to better absorption and distribution in vivo.[6][7][9]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[7] This can alter the ionization state of the molecule at physiological pH, which in turn affects receptor binding, solubility, and cell permeability.

-

Conformational Control and Binding Affinity: Despite being only slightly larger than a hydrogen atom (Van der Waals radii of 1.35 Å for F vs. 1.2 Å for H), fluorine's electronic properties can influence molecular conformation.[7] Furthermore, fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and multipolar interactions, thereby enhancing binding affinity and selectivity.

Synthetic Pathways to Fluorinated Benzothiazoles

The synthesis of fluorinated benzothiazoles can be achieved through several established and modern routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approach: The Jacobsen Reaction

A cornerstone in benzothiazole synthesis is the Jacobsen reaction, which involves the cyclization of a 2-aminothiophenol derivative. For fluorinated analogues, the synthesis typically begins with a corresponding fluoro-substituted aniline.

A common pathway involves:

-

Treatment of a fluoro-aniline (e.g., 4-fluoro-3-chloroaniline) with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[9]

-

This reaction forms a thiocyano intermediate which then cyclizes to yield the 2-amino-fluorobenzothiazole core.[9][10]

While effective, this method can sometimes lead to the formation of regioisomeric mixtures, especially with asymmetrically substituted anilines, necessitating careful purification or modified synthetic strategies to isolate the desired isomer.[11]

Modern Catalytic Methodologies

Recent advances have introduced more sophisticated methods, including photocatalytic and transition-metal-catalyzed reactions. An iridium-catalyzed photocatalytic radical cascade cyclization, for instance, provides an efficient route to access 2-CF3 or 2-CF2 substituted benzothiazoles from 2-isocyanoaryl thioethers and commercially available fluorinating reagents.[12] These modern techniques offer high yields and functional group tolerance, expanding the accessible chemical space for drug design.

Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro-benzothiazole

This protocol is a representative example of the Jacobsen synthesis methodology.

Materials:

-

4-fluoro-3-chloroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial Acetic Acid

-

Bromine (handle with extreme caution in a fume hood)

-

Ammonia solution

Procedure:

-

Thiocyanation: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-fluoro-3-chloroaniline in glacial acetic acid. Cool the mixture to below room temperature in an ice bath.

-

Add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the low temperature.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture. Stir continuously for several hours, allowing the reaction to proceed.

-

Cyclization and Neutralization: Pour the reaction mixture onto crushed ice. The precipitate formed is the hydrobromide salt of the benzothiazole.

-

Filter the precipitate and wash with cold water.

-

Neutralize the salt by treating it with a dilute ammonia solution to precipitate the free base, 2-amino-6-fluoro-7-chloro-benzothiazole.

-

Purification: Filter the product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified compound.[9][10]

-

Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, TLC, IR, ¹H-NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of fluorinated benzothiazole derivatives.

A Broad Spectrum of Biological Activity

Fluorinated benzothiazole derivatives have demonstrated remarkable efficacy across a range of therapeutic areas. Their activity is profoundly influenced by the position and nature of the fluorine substitution.

Anticancer Activity: A Mechanistic Deep Dive

This is the most extensively studied application of fluorinated benzothiazoles. These compounds exhibit potent and selective cytotoxic activity against a variety of human cancer cell lines, including breast, colon, lung, and leukemia.[11][13][14][15][16]

Mechanism of Action: Bioactivation by CYP1A1

A key mechanism for the anticancer specificity of many fluorinated 2-(4-aminophenyl)benzothiazoles is their role as prodrugs that are selectively activated in cancer cells.[3][17]

-

Induction of CYP1A1: The parent compound enters a sensitive cancer cell and induces the expression of the cytochrome P450 enzyme, CYP1A1.[11][17]

-

Metabolic Activation: CYP1A1 then metabolizes the benzothiazole, bioactivating it into a highly reactive electrophilic intermediate.[3][17]

-

DNA Adduct Formation: This reactive species covalently binds to DNA, forming adducts that disrupt DNA replication and integrity.[3][17]

-

Apoptosis: The resulting DNA damage triggers the apoptotic cascade, leading to selective cancer cell death.[3]

This mechanism confers a high degree of selectivity, as many normal tissues do not express CYP1A1 at high levels, sparing them from the drug's cytotoxic effects.

Caption: Mechanism of anticancer action via CYP1A1-mediated bioactivation.

Case Study: 5F 203 (Phortress) The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is a clinical candidate that exemplifies the success of this strategy.[3][17] Its non-fluorinated precursor exhibited a biphasic dose-response curve, where high concentrations led to reduced efficacy. The introduction of a fluorine atom at the 5-position eliminated this issue, resulting in a compound with potent, dose-dependent antiproliferative activity without the biphasic effect.[3][11][17]

Structure-Activity Relationship (SAR) in Anticancer Agents

| Position of Fluorine | Effect on Activity | Rationale / Example |

| 5-Fluoro | Highly Potent; Avoids biphasic dose-response. | Key feature of the clinical candidate 5F 203.[2][11][17] |

| 6-Fluoro | Enhances Cytotoxicity. | Strong electron-withdrawing effect at this position is often beneficial.[15][18] |

| 7-Fluoro | Enhances Cytotoxicity. | SAR studies of imidazo-benzothiazole derivatives showed enhanced activity.[13][16] |

| Multi-Fluoro (e.g., -CF3) | Potent Activity. | The trifluoromethoxy group in Riluzole is critical for its neuroprotective activity; similar groups can enhance anticancer effects.[3][18] |

Antimicrobial and Antifungal Activity

Fluorinated benzothiazoles have demonstrated significant potential as antimicrobial agents. The incorporation of electron-withdrawing groups like fluorine onto the benzothiazole ring is known to enhance antibacterial and antifungal properties.[4][19]

-

Antibacterial: Derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][20] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[18]

-

Antifungal: Activity has been reported against pathogenic fungi such as Aspergillus niger.[20]

Combining the fluoro-benzothiazole scaffold with other pharmacologically active moieties, such as azetidinone or thiazolidinone rings, has been shown to produce synergistic effects, leading to compounds with broad-spectrum antimicrobial activity.[9][21]

Neuroprotective Agents

The most prominent example in this class is Riluzole , a clinically approved drug for treating amyotrophic lateral sclerosis (ALS).[3] Riluzole (6-trifluoromethoxy-2-benzothiazolamine) functions primarily as a glutamate receptor blocker, reducing glutamate-induced excitotoxicity, which is a key factor in the progression of ALS.[8] This serves as a landmark example of the therapeutic success of a fluorinated benzothiazole derivative.

Key Methodologies: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of newly synthesized derivatives, a robust and reproducible in vitro assay is essential. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the concentration of a fluorinated benzothiazole derivative that inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated benzothiazole test compounds, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

96-well microtiter plates

-

Multichannel pipette and plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Plot the inhibition percentage against the log of the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Conclusion and Future Horizons

Fluorinated benzothiazole derivatives represent a highly versatile and potent class of molecules in medicinal chemistry. The strategic incorporation of fluorine provides a powerful lever to modulate physicochemical properties, leading to compounds with improved metabolic stability, bioavailability, and target affinity. Their success, particularly in oncology with the selective CYP1A1 bioactivation mechanism, highlights a sophisticated approach to prodrug design. The clinical approval of Riluzole further cements the therapeutic value of this scaffold.

Future research will likely focus on:

-

Designing novel derivatives with enhanced selectivity for specific cancer types or microbial strains.

-

Exploring their potential as diagnostic agents, for example, as fluorinated PET ligands for imaging neurodegenerative diseases.[22]

-

Developing new catalytic methods for more efficient and diverse synthesis of these valuable compounds.

The fluorinated benzothiazole core is not merely a scaffold but a dynamic platform for innovation, promising a continued pipeline of novel therapeutic and diagnostic agents.

References

-

Fluorinated Benzothiazole Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]

-

Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies, 1(3), 28-33. Retrieved from [Link]

-

Kaur, R., et al. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1218-1242. Retrieved from [Link]

-

Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Retrieved from [Link]

-

Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. Retrieved from [Link]

-

Shastry, C. S., et al. (2012). Synthesis of Fluoro Benzothiazoles[7] Comprising Azetidinone Derivatives. Ignited Minds Journals. Retrieved from [Link]

-

Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. Retrieved from [Link]

-

Ashok Kumar, K. V., & Gopalakrishna, B. (2013). Synthesis and Biological, Pharmacolgical Activites of Bioactive Benzothiazole Deravatives. Research & Reviews in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Gupta, A., et al. (2010). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research, 3(11), 2615-2619. Retrieved from [Link]

-

Leong, C. O., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 3(12), 1565-1575. Retrieved from [Link]

-

Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 225-241. Retrieved from [Link]

-

Singh, S., & Singh, P. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(15), 5727. Retrieved from [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-258. Retrieved from [Link]

-

Gurupadayya, B. M., et al. (2014). Synthesis and biological activities of fluoro benzothiazoles. International Journal of Pharmaceutical Sciences and Research, 5(8), 3466. Retrieved from [Link]

-

(n.d.). Benzothiazole derivatives incorporating fluorine. ResearchGate. Retrieved from [Link]

-

Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2020). Importance of Fluorine in Benzazole Compounds. Semantic Scholar. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369327. Retrieved from [Link]

-

(n.d.). Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate. Retrieved from [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-258. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1735-1753. Retrieved from [Link]

-

Mahapatra, D. K., & Hazra, S. (2023). A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. s3.amazonaws.com. Retrieved from [Link]

-

Kaur, R., et al. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1218-1242. Retrieved from [Link]

-

Kumar, A., & Mishra, A. K. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 213-221. Retrieved from [Link]

-

Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33863-33894. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. libra.article2submit.com [libra.article2submit.com]

- 9. Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives [ignited.in]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. jchemrev.com [jchemrev.com]

- 20. chemijournal.com [chemijournal.com]

- 21. rroij.com [rroij.com]

- 22. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bioisosteric Replacement of Methyl with Trifluoroethyl in Benzothiazoles

Executive Summary

In medicinal chemistry, the benzothiazole scaffold is a privileged structure, ubiquitous in oncology (e.g., antitumor agents), neuroprotection (e.g., Riluzole), and amyloid imaging. A critical limitation often encountered during lead optimization is the metabolic instability of methyl (

This guide details the bioisosteric replacement of the Methyl (

Physicochemical Rationale: The "Why"

The transition from

Metabolic Stability (The Primary Driver)

Methyl groups attached to aromatic rings (Ar-Me) or heteroatoms (N-Me, O-Me) are primary sites for CYP450-mediated oxidation.

-

Mechanism of Failure: CYP enzymes abstract a hydrogen atom from the methyl group, forming a radical intermediate, leading to hydroxylation (

) and subsequent clearance. -

The TFE Solution: The C-F bond is the strongest single bond in organic chemistry (

116 kcal/mol). In the TFE group, the terminal

Electronic Modulation

-

Methyl: Weakly electron-donating (+I). Increases basicity of adjacent amines.

-

Trifluoroethyl: Strongly electron-withdrawing (-I).[2]

-

Effect on pKa: Replacing an N-Methyl with N-TFE on a benzothiazole amine side chain can drop the pKa by 2–3 units. This is crucial for improving membrane permeability (increasing the fraction of uncharged species at physiological pH) and reducing hERG channel liability, which is often associated with high basicity.

-

Lipophilicity and Conformation

The TFE group increases lipophilicity (

Table 1: Comparative Physicochemical Metrics

| Property | Methyl ( | Ethyl ( | Trifluoroethyl ( | Impact on Drug Design |

| Van der Waals Vol. | 13.7 ų | 23.5 ų | ~28.0 ų | TFE is bulkier; requires pocket tolerance. |

| Hammett | -0.05 (Donor) | -0.05 (Donor) | +0.15 (Acceptor) | TFE deactivates rings/amines. |

| Lipophilicity ( | 0.56 | 1.02 | ~1.30 | Increases permeability; risk of non-specific binding. |

| Metabolic Liability | High (Benzylic oxid.) | High | Low | Primary Advantage. |

| Dipole Moment | Low | Low | High (C-F vector) | Can engage in orthogonal multipolar interactions. |

Synthetic Protocols: The "How"

Synthesizing TFE-substituted benzothiazoles requires bypassing the low nucleophilicity of trifluoroethylating agents.

Protocol A: De Novo Cyclization (Jacobson-like)

Best for introducing the TFE group at the C2 position.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

3,3,3-Trifluoropropanoic acid (1.1 eq)

-

Polyphosphoric Acid (PPA) or Eaton’s Reagent

Workflow:

-

Mixing: Combine 2-aminothiophenol and 3,3,3-trifluoropropanoic acid in a round-bottom flask.

-

Acid Mediation: Add PPA (approx. 10 volumes).

-

Cyclodehydration: Heat to 120–140°C for 4–6 hours. The high temperature drives the condensation despite the electron-withdrawing nature of the fluorinated acid.

-

Quench: Pour onto crushed ice/ammonia solution to neutralize.

-

Purification: Precipitate filtration followed by recrystallization (EtOH/Water).

Protocol B: Radical Trifluoroethylation (Late-Stage)

Best for functionalizing the benzene ring (C4–C7) of an existing benzothiazole.

Mechanism: Minisci-type radical substitution. Reagents:

- (Trifluoroethyl iodide)

-

Photocatalyst (e.g.,

) or Peroxide initiator (

Step-by-Step:

-

Dissolve substrate (0.5 mmol) in DMSO/Water (4:1).

-

Add

(3.0 eq) and Fenton's reagent ( -

Reaction: Stir at RT for 12 hours. The

radical is electrophilic and will attack electron-rich positions on the benzothiazole ring. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Strategic Visualization

Metabolic Blocking Mechanism

The following diagram illustrates the mechanistic divergence between a Methyl-substituted and TFE-substituted benzothiazole in the presence of CYP450.

Caption: Comparative metabolic fate. The electron-withdrawing fluorine atoms in TFE prevent the critical Hydrogen Abstraction step required for CYP450 clearance.

Synthesis Workflow (De Novo)

Caption: One-pot synthesis of 2-TFE-benzothiazoles via acid-mediated cyclodehydration.

Case Study: Optimization of Riluzole Analogs

Context: Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is used for ALS. Researchers aimed to improve its half-life by modifying the 2-amine position.

Experiment:

-

Control: N-Methyl Riluzole.

-

Result: Rapid N-demethylation in liver microsomes (

min).

-

-

Modification: N-(2,2,2-Trifluoroethyl) Riluzole.

-

Synthesis: Reductive amination of Riluzole with trifluoroacetaldehyde ethyl hemiacetal is difficult due to low basicity.

-

Alternative Synthesis: Alkylation using

(Trifluoroethyl triflate) and -

Result: The TFE analog showed a 4-fold increase in microsomal stability (

min). The pKa of the exocyclic amine dropped from ~4.5 to ~2.1, reducing lysosomal trapping.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[1][9] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Dunietz, B. D., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Introduction: The 6-Amino-Benzothiazole Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Therapeutic Potential of the 6-Amino-Benzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The benzothiazole ring system, a bicyclic heterocycle containing a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide focuses specifically on the 6-amino-benzothiazole core. The introduction of an amino group at the 6-position significantly influences the molecule's electronic properties and provides a crucial vector for chemical modification. This functional handle allows for the systematic tuning of physicochemical characteristics and the exploration of structure-activity relationships (SAR), leading to the development of highly targeted therapeutics.[2][6] From potent kinase inhibitors in oncology to sophisticated imaging agents for neurodegenerative diseases, the 6-amino-benzothiazole scaffold represents a versatile and powerful tool in the drug development arsenal.

This document, intended for researchers and drug development professionals, will explore the synthesis, mechanisms of action, and therapeutic applications of this remarkable scaffold, grounding all technical discussions in field-proven insights and validated experimental protocols.

Caption: The core chemical structure of 6-Amino-Benzothiazole.

Section 1: Foundational Chemistry: Synthesis and Physicochemical Profile

The therapeutic utility of any scaffold is fundamentally linked to its synthetic accessibility and its physicochemical properties. The 6-amino-benzothiazole core can be constructed through several established synthetic routes, most commonly involving the cyclization of a substituted aminothiophenol.[7]

Representative Synthesis Protocol: Condensation and Reduction

A prevalent and efficient method for synthesizing 2,6-disubstituted benzothiazoles involves the condensation of a substituted 4-nitro-2-aminothiophenol with an appropriate aldehyde, followed by the reduction of the nitro group to the target 6-amino functionality. This two-step process offers high yields and tolerates a wide range of functional groups on the aldehyde partner.[8]

Step-by-Step Methodology:

-

Step 1: Synthesis of the 6-Nitro-Benzothiazole Intermediate

-

Rationale: This step forms the core benzothiazole ring. The condensation reaction between the aminothiophenol and an aldehyde is a classic method for forming the thiazole ring. Using an oxidizing agent or specific reaction conditions facilitates the cyclization.[7]

-

Procedure:

-

Dissolve 2-amino-5-nitrothiophenol (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7][8]

-

Heat the reaction mixture under reflux for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate (the 6-nitro-2-(substituted-phenyl)benzothiazole) by filtration.

-

Wash the solid with water and a cold, non-polar solvent (e.g., petroleum ether) to remove impurities and then dry under vacuum.

-

-

-

Step 2: Reduction of the Nitro Group to the 6-Amino-Benzothiazole

-

Rationale: The nitro group is a versatile precursor to the amine. Reduction using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a standard, high-yielding method for converting aromatic nitro compounds to anilines without affecting other sensitive functional groups.[8]

-

Procedure:

-

Suspend the 6-nitro-benzothiazole intermediate (1 equivalent) in ethanol or a similar protic solvent.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension.

-

Add concentrated hydrochloric acid (HCl) dropwise while stirring, and then heat the mixture to reflux for 2-4 hours.

-

After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is basic (pH 8-9).[9]

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 6-amino-benzothiazole derivative.[8]

-

-

Physicochemical Properties and Drug-Likeness

The 6-amino group is a key determinant of the scaffold's properties. It acts as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and receptor interactions.

| Property | Typical Value/Characteristic | Implication for Drug Development |

| Molecular Weight | 200 - 450 Da (for derivatives) | Generally falls within the range predicted by Lipinski's Rule of Five for good oral bioavailability. |

| LogP | 2.0 - 4.5 | Indicates moderate to high lipophilicity, which is crucial for membrane permeability and crossing the blood-brain barrier, but may require optimization to avoid off-target effects and poor solubility.[10] |

| pKa (of 6-amino group) | ~4.0 - 5.0 | The amine is weakly basic and will be partially protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets. |

| Hydrogen Bond Donors/Acceptors | Donors: 1-2; Acceptors: 2-3 | Provides the capacity for specific hydrogen bonding interactions within target binding pockets, a key feature for potency and selectivity. |

Section 2: Anticancer Applications - Targeting Aberrant Signaling

The 6-amino-benzothiazole scaffold is a cornerstone of several potent and selective anticancer agents.[8][11] Its derivatives have shown remarkable efficacy against a variety of human cancer cell lines, including those of the breast, colon, and lung.[8][12] A primary mechanism of action is the inhibition of critical protein kinases that drive tumor growth and survival.[5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime therapeutic target. Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of this pathway.[6][9] They typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets, Akt and mTOR. This blockade ultimately leads to the induction of apoptosis and a halt in cell proliferation.

Caption: Inhibition of the PI3K/Akt pathway by 6-amino-benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this scaffold is highly tunable through substitutions at the C-2 and C-6 positions.

| 6-Position Substituent | 2-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Key Observation | Reference |

| -NH₂ | 2-(4-aminophenyl) | MCF-7 (Breast) | 0.024 | The unsubstituted 2-(4-aminophenyl) moiety shows exceptionally high potency. | [6] |

| -NH₂ | 2-(4-amino-3-methylphenyl) with 5-Fluoro | Multiple | Potent | This core forms the basis of the clinical candidate Phortress (5F-203).[5][8] | [8] |

| -NH₂ (from -NO₂) * | 2-(substituted-phenyl) | Hep-2 (Laryngeal) | Varies | Cytostatic activities observed for various phenyl substitutions. | [8] |

| -NHCOCH₃ (from -NH₂) | 2-(4-aminophenyl) | PC-3 (Prostate) | 19.9 | Acylation of the 6-amino group can modulate activity. | [13] |

| -NH₂ | Hydrazone derivative with 6-Fluoro | HeLa (Cervical) | 2.41 | Halogenation at the 6-position (or adjacent) is a common strategy to enhance potency.[6][14] | [13] |

| Note: In many studies, the 6-amino compounds are generated from 6-nitro precursors for the final biological evaluation. |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing the dose-dependent cytotoxic effect of novel 6-amino-benzothiazole derivatives on cancer cell lines.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with media containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Neuroprotective Applications & Diagnostics in Alzheimer's Disease

Beyond cancer, the 6-amino-benzothiazole scaffold has emerged as a critical platform for developing agents to combat neurodegenerative disorders, most notably Alzheimer's disease (AD).[15][16] Its role is twofold: as a diagnostic tool for imaging the disease's pathological hallmarks and as a therapeutic lead to modify its progression.

Role as a β-Amyloid (Aβ) Plaque Imaging Agent

The deposition of β-amyloid (Aβ) plaques in the brain is a central event in AD pathology. The planar, lipophilic nature of the benzothiazole ring system makes it an ideal pharmacophore for binding to the β-sheet structures of Aβ fibrils.[17] By radiolabeling these molecules with positron-emitting isotopes like Fluorine-18 (¹⁸F), they can be used as tracers for Positron Emission Tomography (PET) scanning, allowing for the early and non-invasive detection of Aβ plaques in living patients.[18][19]

Many successful Aβ imaging agents are derivatives of the 2-phenyl-benzothiazole structure. The 6-amino group, or derivatives thereof (like dimethylamino), often serves to enhance binding affinity and modulate brain uptake and clearance kinetics.[17][18]

Caption: Experimental workflow for developing a benzothiazole-based Aβ PET imaging agent.

Binding Affinity of Benzothiazole Derivatives to Aβ Plaques

The inhibitory constant (Ki) is a measure of a ligand's binding affinity to its target. Lower Ki values indicate higher affinity. Competition binding assays, often using a known radioligand like [¹²⁵I]IMPY, are performed with human AD brain homogenates to determine these values.[17]

| Compound Type | Key Structural Features | Ki (nM) | Significance | Reference |

| [¹⁸F]2 | 6-amino-2-(4'-fluorophenyl) | 10.0 | Shows high brain uptake and good affinity. | [18] |

| Compound 3 | 6-(methylamino)-2-(4'-fluorophenyl) | 4.1 | Methylation of the 6-amino group improves affinity. | [18] |

| Compound 6 | 6-(dimethylamino)-2-(4'-fluorophenyl) | 3.8 | Dimethylation further enhances binding affinity. | [18] |

| Schiff Base 8 | 6-amino-2-phenyl with Schiff base linkage | 4.4 | Demonstrates that modifications at the 2-phenyl ring can yield high-affinity binders. | [17] |

| Bithiophene Derivative | 2-(bithiophen-5-yl) core | 0.11 - 4.64 | Bithiophene substitution at the 2-position produces exceptionally high affinity. | [20] |

Therapeutic Potential as Multi-Target-Directed Ligands (MTDLs)

Given the multifactorial nature of AD, compounds that can modulate multiple pathological pathways are highly sought after.[16][21] The 6-amino-benzothiazole scaffold is being explored for the design of MTDLs that, in addition to binding Aβ, can also inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or monoamine oxidase B (MAO-B), which are implicated in cognitive decline and neuroinflammation.[16] Riluzole (2-amino-6-trifluoromethoxy benzothiazole), a drug used for amyotrophic lateral sclerosis (ALS), has neuroprotective effects and has been evaluated in clinical trials for AD.[1][16]

Section 4: Antimicrobial and Anti-inflammatory Potential

The versatility of the 6-amino-benzothiazole scaffold extends to infectious and inflammatory diseases. Its derivatives have demonstrated broad-spectrum activity against various pathogens and can modulate key inflammatory signaling pathways.

Antimicrobial Activity

Substituted benzothiazoles are known to possess significant antibacterial and antifungal properties.[22][23] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[23][24] The 6-amino group and substitutions at the 2-position are critical for determining the spectrum and potency of antimicrobial action.

| Compound Class | Target Organism | MIC (µg/mL) | Key SAR Observation | Reference |

| Schiff Base Analogues | E. coli, P. aeruginosa | 15.62 | A hydroxyl group on the 2-benzylidene ring improves antibacterial action. | [23] |

| Isatin Hybrids | E. coli, P. aeruginosa | 3.1 - 6.2 | Hybridization with other heterocyclic scaffolds like isatin can yield high potency. | [23] |

| Thiazolidinone Hybrids | S. aureus, L. monocytogenes | 0.10 - 0.25 mg/mL | Shows potent activity against Gram-positive bacteria. | [23] |

| Diarylurea Analogues | S. aureus, E. faecalis | 8 | Urea linkage at the 2-amino position combined with a 6-chloro group is highly effective. | [25] |

| Sulfonamide Derivatives | B. subtilis, E. coli, C. albicans | Moderate to Good | Coupling with sulfonamides at the 2-amino position confers broad-spectrum activity. | [4][26] |

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Benzothiazole derivatives have been developed as inhibitors of key inflammatory kinases. Recently, derivatives were identified as potent and orally bioavailable inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammatory cell death (necroptosis).[27] Inhibition of RIPK1 by a benzothiazole compound provided significant protection in preclinical models of systemic inflammatory response syndrome (SIRS).[27]

Conclusion and Future Directions

The 6-amino-benzothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the strategic importance of the 6-amino functional group, provides a robust platform for developing a diverse array of therapeutic and diagnostic agents. We have seen its profound impact in oncology through potent kinase inhibition, in neuroscience via high-affinity Aβ plaque imaging agents, and in infectious and inflammatory diseases.

The future of this scaffold remains bright. Key areas for future research include:

-

Enhanced Selectivity: Designing next-generation derivatives with improved selectivity profiles to minimize off-target effects, particularly for kinase inhibitors.

-

Novel Targets: Exploring the utility of the scaffold against new and emerging biological targets in areas like viral diseases and metabolic disorders.

-

Theranostics: Combining the diagnostic (imaging) and therapeutic capabilities of different benzothiazole derivatives into single agents for a personalized medicine approach.

-

Advanced Drug Delivery: Utilizing the scaffold as a core for developing targeted drug delivery systems, such as antibody-drug conjugates, to enhance efficacy and reduce systemic toxicity.

Continued exploration of the rich chemistry and biology of the 6-amino-benzothiazole scaffold will undoubtedly lead to the discovery of novel and impactful medicines for a range of challenging diseases.

References

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.

- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. (n.d.). Journal of Research in Chemistry.

- 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. (2009).

- Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. (2025).

- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiop

- A Mini Review on Recent Advancements in the Therapeutic Potentials of Benzothiazoles. (n.d.).

- (PDF) 68 Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. (2022).

- Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. (n.d.). PMC.

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.

- Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. (2010). PubMed.

- Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (n.d.). ijcrt.org.

- An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities. (n.d.). Benchchem.

- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). sciencedirect.com.

- Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56lck inhibitors. (n.d.). europepmc.org.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023).

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.

- A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. (n.d.). Benchchem.

- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PMC.

- A Mini Review on Recent Advancements in the Therapeutic Potentials of Benzothiazoles. (2019). Bentham Science.

- Recent insights into antibacterial potential of benzothiazole deriv

- Benzothiazole derivatives as anticancer agents. (2019). FLORE.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.

- Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (2021). MDPI.

- Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). RJPT.

- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.

- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.

- Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (n.d.). SciSpace.

- Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. (2003). PubMed.

- Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1)

- Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis.

- Medicinal significance of benzothiazole scaffold: an insight view. (2012). Taylor & Francis.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.

- Synthesis and biological activities of benzothiazole deriv

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org.

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. (2006).

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI.

- Amino-benzothiazole derivatives. (n.d.).

- biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (n.d.). Digital Commons @ the Georgia Academy of Science.

- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chemistryjournal.net [chemistryjournal.net]

- 13. flore.unifi.it [flore.unifi.it]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. ijper.org [ijper.org]

- 16. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 20. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jchemrev.com [jchemrev.com]

- 23. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. scispace.com [scispace.com]

- 27. Redirecting [linkinghub.elsevier.com]

Strategic Handling and Safety Profiling of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Executive Summary

Compound: 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine CAS: 1492154-69-4 Primary Application: Pharmaceutical intermediate; pharmacophore in kinase inhibitor development.[1][2]

This technical guide serves as a Composite Safety Profile (CSP) . Unlike a standard Safety Data Sheet (SDS) which often lists generic hazards, this document synthesizes Structure-Activity Relationship (SAR) data from benzothiazole analogs and fluorinated alkyl amines.[2] It is designed for researchers requiring a higher tier of operational security when handling early-stage chemical entities where specific toxicological data may be sparse.[1][2]

Part 1: Chemical Identity & Structural Implications[1][2]

The molecule comprises a benzothiazole core substituted with a primary amine at position 6 and a trifluoroethyl group at position 2. This specific architecture dictates its physicochemical behavior and safety profile.

Physicochemical Data Table

| Property | Value (Predicted/Analog-Derived) | Operational Implication |

| Molecular Formula | C₉H₇F₃N₂S | Precursor for HF generation upon combustion.[1][2] |

| Molecular Weight | ~232.23 g/mol | Non-volatile solid; particulate containment is priority.[2] |

| Physical State | Off-white to pale yellow solid | Dust explosion hazard if micronized.[1][2] |

| LogP (Predicted) | ~2.5 - 3.0 | Enhanced Lipophilicity: The trifluoroethyl group significantly increases lipid solubility compared to non-fluorinated analogs, increasing the risk of transdermal absorption.[2] |

| pKa (Amine) | ~3.5 - 4.5 (Aniline-like) | Weak base; less likely to form stable salts with weak acids; potential for oxidative degradation.[1][2] |

The Fluorine Factor: Thermal Decomposition Risks

The presence of the 2,2,2-trifluoroethyl moiety is the critical safety differentiator.[2] Unlike standard organic amines, thermal decomposition of this compound does not just yield carbon oxides and nitrogen oxides.

-

Mechanism: At temperatures >200°C (or during fire), the C-F bonds undergo homolytic cleavage or hydrolysis in the presence of moisture.

-

Result: Release of Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .[3]

-

Critical Control: Standard ABC fire extinguishers are insufficient for mitigating the toxic fallout. Water-based suppression can hydrolyze COF₂ into more HF.[1][2]

Part 2: Predictive Hazard Profiling (SAR Analysis)[1][2]

Rationale: In the absence of full REACH registration dossiers for this specific CAS, we apply the "Precautionary Principle" based on the tox-profile of 6-aminobenzothiazole and trifluoroethylamines.[1][2]

GHS Classification (Derived)[1][2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Basis: Benzothiazole amines often show LD50 ~400-800 mg/kg.[1][2]

-

Skin/Eye Irritation: Category 2A/2B (Causes serious eye irritation/skin irritation). Basis: Primary aromatic amines are standard irritants.[2]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction). Basis: The benzothiazole ring is a known structural alert for sensitization (haptenization).

Toxicology Deep Dive

-

Genotoxicity: Aromatic amines are flagged for potential mutagenicity (Ames positive). The trifluoroethyl group generally improves metabolic stability but does not negate the aniline-like mutagenic potential.[2] Handle as a suspected mutagen.

-

Aquatic Toxicity: Benzothiazoles are persistent environmental pollutants.[2] All waste must be segregated as "Marine Pollutant" until proven otherwise.[2]

Part 3: Operational Safety & Controls[1][2]

Engineering Control Banding

Due to the predicted sensitization and unknown chronic toxicity, this compound should be handled under Occupational Exposure Band (OEB) 3 .

-

Containment: Powder handling must occur within a HEPA-filtered Fume Hood or Vented Balance Enclosure (VBE).[1][2]

-

Transfer: Avoid open pouring. Use antistatic weighing boats and disposable spatulas to prevent cross-contamination.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 minimum for solid handling; Half-mask with Multi-Gas/Vapor cartridge (A2B2E2K1) if heating or in synthesis.[1][2]

-

Dermal: Double-gloving is mandatory due to the lipophilic trifluoroethyl group.[1][2]

-

Ocular: Chemical splash goggles.[2] Safety glasses are insufficient due to the fine particulate nature.

Visualizing the Safety Decision Tree

Figure 1: Operational decision matrix for handling fluorinated benzothiazoles. Note the critical branch for heating steps.

Part 4: Emergency Protocols (HF Mitigation)

Standard First Aid is insufficient if this compound thermally decomposes.

Fire Fighting (HF Specific)

Exposure Response[2][5]

-

Skin Contact:

-

Eye Contact:

-

Flush with water/saline for 15 minutes.[2]

-

Do not apply calcium gluconate gel to the eye (use 1% calcium gluconate solution if available and trained).

-

Part 5: Experimental Protocol: Safe Synthesis Setup

Scenario: Using 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine as a nucleophile in an SNAr reaction.

Pre-Start Checklist

-

Quench Plan: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution before starting. This neutralizes any potential acid generation.[2]

-

Glassware: Inspect for micro-fractures.[2] Fluorinated byproducts can etch damaged glass under high heat.[2]

Workflow

-

Weighing: Perform inside a Vented Balance Enclosure. Use an antistatic gun to neutralize static charge on the fine powder.

-

Solvent Choice: Dissolve in a polar aprotic solvent (DMF or DMSO). Note: The compound is lipophilic; ensure complete dissolution before adding reagents.

-

Reaction: If heating >100°C, attach a condenser vented to a scrubber containing 10% NaOH. This captures any fugitive acidic vapors (HF/SOx).

-

Work-up:

Thermal Degradation Pathway[2]

Figure 2: Thermal decomposition pathway highlighting the generation of HF and Carbonyl Fluoride.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 319954, 2-Amino-6-fluorobenzothiazole (Analog).[1][2] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier: 6-Aminobenzothiazole (Toxicological Endpoints).[2] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier is proprietary).

-

Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.[3] Nature, 412, 321–324. (Basis for HF generation protocols).[4][5]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. turi.org [turi.org]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6 [mdpi.com]

Methodological & Application

Synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine from 2-amino-5-nitrothiophenol

An Application Note and Protocol for the Synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine, a valuable fluorinated scaffold for drug discovery and materials science. The synthetic route begins with the commercially available precursor, 2-amino-5-nitrothiophenol, and proceeds through a two-step sequence involving a cyclocondensation to form the benzothiazole core, followed by a selective reduction of the nitro group. This guide is intended for researchers in medicinal and synthetic chemistry, offering detailed, field-tested protocols, mechanistic insights, and critical safety information to ensure successful and safe execution.

Introduction and Scientific Rationale

The 2-aminobenzothiazole framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The incorporation of fluorine, particularly the trifluoroethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine, combines these features, making it a highly desirable building block for the development of novel therapeutics.

The synthetic strategy outlined herein is logical and robust, leveraging well-established chemical transformations.

-

Step 1: Benzothiazole Ring Formation. The synthesis commences with the condensation of 2-amino-5-nitrothiophenol with 3,3,3-trifluoropropionic acid. This reaction, a variation of the classic benzazole synthesis, involves the formation of a thioamide intermediate which then undergoes intramolecular cyclization and dehydration to yield the stable benzothiazole ring system.[2][3] The use of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), is crucial for driving the reaction to completion.

-

Step 2: Nitro Group Reduction. The subsequent transformation focuses on the selective reduction of the aromatic nitro group to a primary amine. This is a critical step for enabling further functionalization. The protocol employs tin(II) chloride (SnCl₂) in an acidic medium, a reliable and high-yielding method for this conversion on the benzothiazole scaffold.[4][5]

This document provides the necessary detail to not only replicate the synthesis but also to understand the underlying chemical principles, empowering researchers to adapt the methodology for related targets.

Safety and Hazard Management

OVERALL WARNING: This protocol involves hazardous materials that are corrosive, toxic, and reactive. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including but not limited to a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

Reagent-Specific Hazards:

-

2-Amino-5-nitrothiophenol: This compound is a suspected irritant and sensitizer.[6] It may be harmful if inhaled, ingested, or absorbed through the skin.[7] Due to the presence of both amino and nitro groups, it should be handled with care and stored away from heat sources. It is sensitive to air and light.[7]

-

3,3,3-Trifluoropropionic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Reacts exothermically with water. Upon heating, it can release toxic fumes. Ensure it is handled in a moisture-free environment.

-

Tin(II) Chloride (SnCl₂): Harmful if swallowed and may cause skin irritation. It is a reducing agent and should be stored away from oxidizing agents.

-

Hydrochloric Acid (HCl): Acutely toxic and corrosive. Causes severe skin burns, eye damage, and respiratory irritation.[8] Work with concentrated HCl must be done with extreme caution.

-

Trifluoroacetic Anhydride (TFAA) Analogy: While not used directly, the hazards of related fluorinated anhydrides like TFAA are informative. TFAA is highly corrosive, reacts violently with water, and is acutely toxic upon inhalation.[9][10][11][12] This underscores the need for caution with all highly reactive fluorinated reagents.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[8] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

-

Spill: Neutralize acid spills with a suitable agent like sodium bicarbonate. For solid spills, dampen with an appropriate solvent (e.g., 60-70% ethanol) before cleanup to avoid generating dust.[7] Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Overall Synthetic Scheme

The two-step synthesis from 2-amino-5-nitrothiophenol to the final product is illustrated below.

Caption: Overall two-step reaction pathway.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-nitrothiophenol | ≥97% | Commercial Source |

| 3,3,3-Trifluoropropionic acid | ≥98% | Commercial Source |

| Polyphosphoric acid (PPA) | 115% H₃PO₄ basis | Commercial Source |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ≥98% | Commercial Source |

| Hydrochloric acid, concentrated | 37% | Commercial Source |

| Ethanol, anhydrous | ≥99.5% | Commercial Source |

| Ethyl acetate | ACS Grade | Commercial Source |

| Hexanes | ACS Grade | Commercial Source |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercial Source |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercial Source |

Equipment: Three-neck round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, thermometer, nitrogen/argon inlet, separatory funnel, rotary evaporator, vacuum filtration apparatus, standard laboratory glassware.

Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl)-6-nitro-1,3-benzothiazole (Intermediate A)

-

Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Reagent Addition: To the flask, add 2-amino-5-nitrothiophenol (5.0 g, 27.1 mmol, 1.0 eq) and 3,3,3-trifluoropropionic acid (4.2 g, 32.6 mmol, 1.2 eq).

-

Reaction Initiation: Carefully add polyphosphoric acid (PPA) (~50 g) to the flask. The PPA will act as both the solvent and the dehydrating catalyst.

-

Heating: Begin stirring the mixture and slowly heat the flask to 140-150 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Work-up: After the reaction is complete (disappearance of starting material), allow the flask to cool to approximately 80-90 °C. CAUTION: Perform the next step slowly and carefully behind a blast shield. Very slowly and cautiously, pour the hot, viscous reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate will form. Continue stirring until all the ice has melted. Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

-

Drying and Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure nitro-benzothiazole intermediate as a yellow solid.

Step 2: Synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine (Final Product)

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Add the dried 2-(2,2,2-Trifluoroethyl)-6-nitro-1,3-benzothiazole (Intermediate A, 4.0 g, 14.4 mmol, 1.0 eq) and tin(II) chloride dihydrate (16.2 g, 71.8 mmol, 5.0 eq) to the flask.

-

Solvent Addition: Add anhydrous ethanol (150 mL) to the flask.

-

Reaction Initiation: While stirring, slowly add concentrated hydrochloric acid (20 mL) to the mixture. The reaction is exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the nitro-intermediate is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and basify by the slow addition of a concentrated sodium hydroxide solution (e.g., 30% w/v) until the pH is >10. A precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to afford the final product, 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine, as a stable solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Expected Results and Data

This table provides representative data based on the described protocol. Actual results may vary.

| Parameter | Intermediate A | Final Product |

| IUPAC Name | 2-(2,2,2-Trifluoroethyl)-6-nitro-1,3-benzothiazole | 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine |

| Molecular Formula | C₉H₅F₃N₂O₂S | C₉H₇F₃N₂S |

| Molecular Weight | 278.21 g/mol | 248.24 g/mol |

| Appearance | Yellow Solid | Off-white to light brown solid |

| Expected Yield | 75-85% | 80-90% |

| ¹H NMR (DMSO-d₆) | δ ~8.9 (s, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 4.1 (q, 2H) | δ ~7.8 (d, 1H), 7.1 (s, 1H), 6.8 (d, 1H), 5.5 (s, 2H, -NH₂), 3.9 (q, 2H) |

| ¹⁹F NMR (DMSO-d₆) | δ ~ -65 (t) | δ ~ -65 (t) |

| Mass Spec (ESI+) | m/z = 279.0 [M+H]⁺ | m/z = 249.0 [M+H]⁺ |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; insufficient heating. | Ensure temperature is maintained at 140-150 °C. Extend reaction time and monitor by TLC. |

| Moisture in the reaction. | Use anhydrous reagents and a dry nitrogen/argon atmosphere. | |

| Incomplete reduction in Step 2 | Insufficient reducing agent or acid. | Ensure the correct stoichiometry of SnCl₂ is used. Add additional HCl if necessary. |

| Deactivated SnCl₂. | Use a fresh bottle of tin(II) chloride dihydrate. | |

| Product difficult to purify | Presence of tin salts in the final product. | Ensure the pH is sufficiently basic (>10) during work-up to precipitate all tin hydroxides. A filtration step after basification may be helpful. |

| Side reactions. | Adhere strictly to the recommended reaction temperatures and times. Purify carefully using column chromatography with an appropriate solvent system. |

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for producing 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine from 2-amino-5-nitrothiophenol. By following the step-by-step protocols and adhering to the stringent safety guidelines, researchers can confidently synthesize this valuable fluorinated building block for application in drug discovery and chemical biology. The provided mechanistic rationale and troubleshooting guide offer additional support for successful execution and adaptation of this chemistry.

References

- Grokipedia. (n.d.). Trifluoroacetic anhydride.

- Fisher Scientific. (2010, September 24). Trifluoroacetic anhydride - SAFETY DATA SHEET.

- MDPI. (2021, October 28). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.

- Santa Cruz Biotechnology. (n.d.). Trifluoroacetic anhydride.

- National Institutes of Health (NIH). (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-AMINO-5-NITROPHENOL - CAMEO Chemicals.

- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.

- Fisher Scientific. (2010, September 24). SAFETY DATA SHEET - Trifluoroacetic anhydride.

- ResearchGate. (2025, August 7). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.

- Semantic Scholar. (2021, April 10). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 2-Aminothiophenol.

- IARJSET. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. grokipedia.com [grokipedia.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Application Note: Strategic Introduction of the 2,2,2-Trifluoroethyl Group into Benzothiazole Rings

Executive Summary & Strategic Rationale

The 2,2,2-trifluoroethyl (

Incorporating the TFE group into benzothiazole —a privileged scaffold in oncology and neurodegenerative research—presents specific synthetic challenges due to the electron-deficient nature of the heterocycle. This guide outlines three distinct mechanistic pathways for this transformation, prioritizing regiocontrol and operational scalability.

Key Physicochemical Advantages of TFE-Benzothiazoles

-

Metabolic Stability: The

bonds block oxidative metabolism at the ethyl terminus. -

Lipophilicity Modulation: Increases

relative to ethyl, improving membrane permeability. -

Conformational Locking: The "gauche effect" of the

system can lock the side chain conformation, potentially enhancing binding affinity.

Decision Matrix: Selecting the Right Reagent

The choice of reagent depends entirely on the desired position of functionalization (Nitrogen vs. Carbon) and the available instrumentation (Photochemical vs. Thermal).

| Target Position | Mechanism | Preferred Reagent | Key Intermediate |

| Nitrogen ( | Nucleophilic Substitution ( | 2,2,2-Trifluoroethyl Triflate | Benzothiazolium Salt |

| Carbon ( | Radical Minisci-Type | 2,2,2-Trifluoroethyl Iodide | |

| Carbon ( | Electrophilic/Radical Transfer | Hypervalent Iodine Reagents |

Detailed Protocols

Protocol A: C2-H Functionalization via Photoredox Catalysis

Mechanism: Radical Minisci-type alkylation.

Reagent: 2,2,2-Trifluoroethyl Iodide (

This method utilizes visible light to generate the electrophilic trifluoroethyl radical, which attacks the electron-deficient C2 position of the protonated benzothiazole.

Materials

-

Substrate: Benzothiazole (1.0 equiv)

-

Reagent: 2,2,2-Trifluoroethyl iodide (2.0 - 3.0 equiv)

-

Photocatalyst:

(1.0 mol%) or -

Solvent: Acetonitrile (

) or -

Additives: Trifluoroacetic acid (TFA, 1.0 equiv) to activate the heterocycle.

-

Light Source: Blue LED (450 nm).

Step-by-Step Procedure

-

Setup: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add the benzothiazole substrate (0.5 mmol), Photocatalyst (0.005 mmol), and solvent (5 mL).

-

Activation: Add TFA (0.5 mmol). Note: Protonation lowers the LUMO of the benzothiazole, making it more susceptible to nucleophilic radical attack.

-

Reagent Addition: Add 2,2,2-trifluoroethyl iodide (1.5 mmol).

-

Degassing (Critical): Seal the vial with a septum cap. Sparge the solution with Argon or Nitrogen for 15 minutes. Caution: Oxygen quenches the excited state of the catalyst and the radical species.

-

Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature for 12–24 hours. A fan should be used to keep the reaction temperature

. -

Workup: Dilute with

, wash with saturated -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Alkylation using Super-Electrophiles

Mechanism:

The trifluoroethyl group is sterically bulky and the adjacent fluorines reduce the electrophilicity of the methylene carbon via the dipole effect. Therefore, standard alkyl halides (like

Materials

-

Substrate: Benzothiazole (or 2-substituted derivative).

-

Reagent: 2,2,2-Trifluoroethyl triflate (1.2 equiv). (DANGER: Highly Toxic)

-

Solvent: Anhydrous Dichloromethane (

) or Nitromethane. -

Base: None usually required for salt formation;

if targeting neutral imine forms.

Step-by-Step Procedure

-

Safety Prep: Perform all operations in a fume hood.

is a potent alkylating agent. Double-glove. -

Dissolution: Dissolve benzothiazole (1.0 mmol) in anhydrous

(4 mL) in a round-bottom flask under inert atmosphere ( -

Addition: Cool to

. Add 2,2,2-trifluoroethyl triflate (1.2 mmol) dropwise via syringe. -

Reaction: Allow to warm to room temperature. Reflux (

) may be required for 12–24 hours due to the "sluggish" nature of the fluorinated electrophile. -

Isolation:

-